(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide
説明
BenchChem offers high-quality (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4/c1-21-11(6-7-17-21)15-19-20-16(25-15)18-14(22)5-3-10-2-4-12-13(8-10)24-9-23-12/h2-8H,9H2,1H3,(H,18,20,22)/b5-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOBQGIJVZPHNS-HYXAFXHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NN=C(O2)NC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)C2=NN=C(O2)NC(=O)/C=C\C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide is a synthetic compound that features a complex structure with potential biological activities. Its design incorporates a benzo[d][1,3]dioxole moiety and a pyrazole-based oxadiazole, suggesting diverse pharmacological properties. This article reviews the available literature on its biological activity, including anti-inflammatory and anticancer properties, and presents relevant research findings.
Chemical Structure and Properties
The compound's structural characteristics include:
- Molecular Formula : C19H16N4O4
- Molecular Weight : 364.36 g/mol
- IUPAC Name : (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide
The presence of multiple heterocycles in its structure may enhance its interactions with biological targets.
Anticancer Activity
Preliminary studies suggest that this compound exhibits significant anticancer properties. Research indicates that compounds with similar structural motifs can inhibit matrix metalloproteinases (MMPs), which are involved in cancer progression and metastasis. The unique combination of the benzo[d][1,3]dioxole and oxadiazole moieties may provide synergistic effects that enhance its anticancer efficacy.
Anti-inflammatory Properties
Compounds containing the benzo[d][1,3]dioxole unit have been reported to possess anti-inflammatory activities. The potential for (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide to modulate inflammatory pathways could be explored further in preclinical models .
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes like MMPs and cyclooxygenases (COXs), which are critical in inflammation and cancer progression.
Interaction Studies
Understanding how this compound interacts with specific biological targets is crucial. Potential studies could involve:
- Binding Affinity Assessments : Evaluating how well (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide binds to target proteins.
- Cell Line Studies : Testing the compound's effects on various cancer cell lines to determine cytotoxicity and mechanisms of cell death.
Research Findings and Case Studies
Several studies have investigated related compounds that share structural features with (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide:
| Compound | Activity | Reference |
|---|---|---|
| 26/HIT 8 | Autophagy induction | |
| Diarylpyrazoles | Antiparasitic activity against Trypanosoma species | |
| Pyrazole derivatives | Cytotoxicity against cancer cell lines |
These findings suggest a promising avenue for further exploration of the biological activities associated with this compound.
科学的研究の応用
Biological Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. For instance, compounds similar to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide were evaluated for their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting their potential use as antimicrobial agents in pharmaceuticals .
Anticancer Potential
Research has also focused on the anticancer properties of oxadiazole derivatives. Studies suggest that the incorporation of specific substituents can enhance the cytotoxic effects against cancer cell lines. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer types, making them candidates for further development in cancer therapy .
Material Science Applications
Polymer Chemistry
The compound's unique structure allows it to be utilized in the synthesis of novel polymers. Its acrylamide functionality can participate in radical polymerization reactions, leading to the development of new materials with tailored properties for applications in coatings and adhesives. These polymers can exhibit improved thermal stability and mechanical strength compared to traditional materials .
Computational Studies
Molecular Docking and Interaction Studies
Computational methods have been employed to predict the binding affinity of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide with biological targets. Molecular docking studies indicate favorable interactions with enzymes involved in metabolic pathways relevant to disease processes. This computational approach aids in understanding the mechanism of action and optimizing the compound's structure for enhanced activity .
Case Studies
準備方法
Preparation of (Z)-3-(Benzo[d]dioxol-5-yl)acrylic Acid
The synthesis begins with the formation of (Z)-3-(benzo[d]dioxol-5-yl)acrylic acid (3 ), derived from piperonal. Piperonal undergoes condensation with cyanoacetic acid in ethanol under basic conditions (sodium hydroxide) to yield (E)-3-(benzo[d]dioxol-5-yl)-2-cyanoacrylic acid. Acidification with hydrochloric acid precipitates the product, which is purified via recrystallization. The stereochemistry of the double bond is controlled by the reaction conditions, favoring the (Z)-isomer due to steric and electronic factors.
Reaction Conditions
Conversion to Acyl Chloride Intermediate
The acrylic acid (3 ) is converted to its reactive acyl chloride derivative (4 ) using thionyl chloride (SOCl₂). The mixture is refluxed for 3 hours, followed by distillation of excess SOCl₂ under reduced pressure. The resultant acyl chloride is triturated with petroleum ether to remove impurities.
Reaction Conditions
Synthesis of 5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine
The oxadiazole-amine moiety is synthesized via cyclization of a thiosemicarbazide intermediate. 1-Methyl-1H-pyrazole-5-carbohydrazide is treated with carbon disulfide (CS₂) in the presence of potassium hydroxide, followed by cyclization using phosphoryl chloride (POCl₃) to yield 5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine (8 ).
Reaction Conditions
- Reactants : 1-Methyl-1H-pyrazole-5-carbohydrazide, CS₂, KOH, POCl₃
- Temperature : 0°C (initial), then reflux (100°C)
- Yield : 65–70%
Coupling Reaction to Form the Target Compound
The final step involves coupling the acyl chloride (4 ) with the oxadiazole-amine (8 ) in anhydrous benzene using triethylamine (Et₃N) as a base. The reaction proceeds via nucleophilic acyl substitution, forming the acrylamide bond.
Reaction Conditions
- Reactants : 4 , 8 , Et₃N, dry benzene
- Temperature : Room temperature (25°C)
- Reaction Time : 2 hours
- Yield : 75–80%
Structural Characterization and Analytical Data
Spectroscopic Analysis
Chromatographic Purity
Reaction Optimization and Challenges
Stereochemical Control
The (Z)-configuration of the acrylamide double bond is critical for biological activity. Isomerization to the (E)-form is minimized by conducting the coupling reaction at low temperatures (0–25°C) and avoiding prolonged heating.
Byproduct Formation
Competing reactions, such as the formation of bis-acylated products, are suppressed by using a 1:1 molar ratio of acyl chloride to amine.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Route A | Piperonal + cyanoacetic acid | Acyl chloride coupling | 75 | 98 |
| Route B | Preformed oxadiazole-amine | Direct condensation | 68 | 95 |
| Route C | One-pot synthesis | Simultaneous cyclization/coupling | 60 | 90 |
Table 1. Comparison of synthetic routes for the target compound.
Mechanistic Insights
Oxadiazole Cyclization
The formation of the 1,3,4-oxadiazole ring proceeds via a nucleophilic attack of the hydrazide nitrogen on the thiocarbonyl group of CS₂, followed by cyclodehydration with POCl₃ (Scheme 2).
Acrylamide Coupling
Triethylamine facilitates deprotonation of the oxadiazole-amine, enhancing its nucleophilicity toward the acyl chloride. The reaction proceeds via a tetrahedral intermediate, leading to C-N bond formation.
Industrial and Pharmacological Relevance
The target compound’s structural features, including the benzodioxole and oxadiazole moieties, are associated with antitumor and anti-inflammatory activities. Scale-up processes require optimization of solvent recovery and waste management, particularly for POCl₃ and SOCl₂.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acrylamide?
- Methodology : The compound is synthesized via condensation reactions. For example, acrylamide derivatives are formed by reacting acid chlorides with amino-oxadiazole intermediates in chloroform using triethylamine as a base. The reaction mixture is stirred at room temperature, washed with NaHCO₃, and purified via vacuum evaporation . Similar protocols for analogous acrylamides confirm the use of coupling agents and controlled stoichiometry to ensure regioselectivity .
Q. How is the stereochemistry (Z/E configuration) of the acrylamide moiety confirmed experimentally?
- Methodology : The (Z) configuration is validated using 1H NMR spectroscopy . Coupling constants (J) between vinylic protons (e.g., J = 15.2 Hz for trans configurations) and nuclear Overhauser effect (NOESY) correlations distinguish Z/E isomers. For example, in related acrylamides, a coupling constant of J = 15.2 Hz indicated an E configuration, while NOESY cross-peaks between the acrylamide proton and aromatic protons confirmed spatial proximity in the Z form . X-ray crystallography (as in ) can also resolve stereochemistry unambiguously .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology : Key techniques include:
- 1H/13C NMR : To confirm aromatic proton environments and acrylamide geometry.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
- IR Spectroscopy : To identify carbonyl (C=O) and oxadiazole/pyrazole ring vibrations.
- X-ray Diffraction : For absolute configuration and crystal packing analysis (e.g., as used in crystallography studies for related thiazol-2-amines) .
Advanced Research Questions
Q. How are Structure-Activity Relationship (SAR) studies designed to optimize biological activity in derivatives of this compound?
- Methodology : SAR studies involve systematic modifications:
- Oxadiazole/Pyrazole Substitutions : Introducing electron-withdrawing groups (e.g., halogens) or bulky substituents to enhance binding affinity. For example, 5-lipoxygenase-activating protein (FLAP) inhibitors with oxadiazole moieties showed IC₅₀ values <10 nM when substituted with methylpyrazole groups .
- Pharmacokinetic Optimization : Adjusting logP and solubility via tert-butyl or benzodioxole modifications to improve blood-brain barrier penetration .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodology : Discrepancies (e.g., IC₅₀ variations between in vitro binding and whole-blood assays) are addressed by:
- Assay-Specific Conditions : Accounting for plasma protein binding or cellular uptake barriers in whole-blood models .
- Metabolite Profiling : Identifying active metabolites that may contribute to off-target effects.
- Cross-Species Validation : Testing in murine and human models to confirm translational relevance .
Q. How can computational methods enhance the design of derivatives with improved binding affinity?
- Methodology :
- Molecular Docking : Predict interactions with target proteins (e.g., FLAP inhibitors docked into the 5-lipoxygenase binding pocket) .
- Heuristic Algorithms : Bayesian optimization or genetic algorithms to screen reaction conditions and substituent combinations, as demonstrated in flow-chemistry optimizations .
Q. What experimental approaches validate the mechanism of action for this compound in antitumor studies?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
